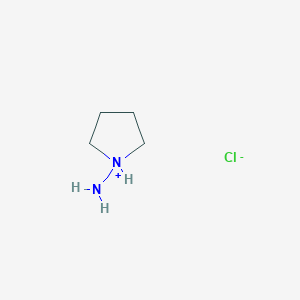

pyrrolidin-1-ium-1-amine;chloride

Description

BenchChem offers high-quality pyrrolidin-1-ium-1-amine;chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about pyrrolidin-1-ium-1-amine;chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyrrolidin-1-ium-1-amine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.ClH/c5-6-3-1-2-4-6;/h1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVYGDJRKCXTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[NH+](C1)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[NH+](C1)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Aminopyrrolidine Hydrochloride: Physicochemical Profiling and Synthetic Applications in Receptor Ligand Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

N-Aminopyrrolidine hydrochloride (systematically known as 1-aminopyrrolidine hydrochloride) is a highly versatile cyclic hydrazine derivative that serves as a foundational building block in modern medicinal chemistry. As a key pharmacophoric precursor, it is extensively utilized in the synthesis of high-affinity ligands for G-protein-coupled receptors (GPCRs), most notably the cannabinoidergic CB1 and CB2 receptors[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its handling, and a self-validating protocol for its application in drug discovery workflows.

Physicochemical Properties & Structural Rationale

Understanding the physical state of N-aminopyrrolidine hydrochloride is critical for ensuring reproducibility in synthetic applications. The free base form of 1-aminopyrrolidine is a hydrazine derivative that is highly susceptible to atmospheric oxidation and moisture-driven degradation. By isolating it as a hydrochloride salt, the exocyclic nucleophilic nitrogen is protonated. This drastically increases shelf-life, shields the lone pair from oxidative degradation, and allows for precise stoichiometric weighing.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 1-Aminopyrrolidine hydrochloride |

| Common Synonyms | N-Aminopyrrolidine HCl, Pyrrolidin-1-amine monohydrochloride |

| CAS Registry Number | 63234-71-9[2] |

| Molecular Formula | C₄H₁₁ClN₂[3] |

| Molecular Weight | 122.60 g/mol [3] |

| Physical Form | Solid (Crystalline powder)[2] |

| Melting Point | 109 - 126 °C[2] |

| Solubility Profile | Soluble in water, methanol, and polar aprotic solvents (e.g., CH₂Cl₂, DMF, DMSO) |

Applications in Drug Discovery: Cannabinoid Receptor Ligands

In the development of neuro-active pharmaceuticals, the incorporation of the N-aminopyrrolidine moiety is a deliberate structural choice. When synthesizing diarylpyrazole-based CB1 receptor antagonists (such as analogs of Rimonabant or the PET imaging ligand JHU75528), the pyrrolidine ring is not merely a structural placeholder[4].

Mechanistic Causality: The cyclic nature of the pyrrolidine ring restricts the conformational flexibility of the resulting hydrazide bond. This rigidity, combined with the specific lipophilicity (LogP) of the five-membered ring, ensures optimal spatial orientation within the hydrophobic transmembrane helices of the CB1 receptor, thereby maximizing binding affinity and central nervous system (CNS) penetrance[1][4].

Workflow for synthesizing CB1 receptor antagonists using 1-aminopyrrolidine hydrochloride.

Standardized Experimental Protocol: Synthesis of Pyrazole-3-Carboxamides

The following methodology outlines the synthesis of CB1 receptor ligands using 1-aminopyrrolidine hydrochloride via BOP-mediated amidation[4]. As a Senior Application Scientist, I have structured this protocol as a self-validating system —each step includes a mechanistic explanation and an observable validation check to ensure reaction integrity.

Step-by-Step Methodology

Step 1: Carboxylic Acid Activation

-

Action: In a flame-dried flask flushed with argon, dissolve the pyrazole-3-carboxylic acid derivative (1.0 eq) and BOP reagent (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Causality: Anhydrous conditions are mandatory. The BOP reagent generates a highly reactive HOBt-ester intermediate. The presence of trace water will lead to hydrolytic quenching, reverting the intermediate back to the starting carboxylic acid.

-

Validation Check: The solution should remain clear. The appearance of a persistent precipitate at this stage indicates moisture contamination or degraded coupling reagent.

Step 2: In Situ Freebasing & Nucleophilic Addition

-

Action: Add 1-aminopyrrolidine hydrochloride (1.2 eq) to the stirring mixture, followed immediately by dropwise addition of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[1]. Stir at room temperature for 1 hour[4].

-

Causality: The hydrochloride salt itself is non-nucleophilic. The tertiary amine (TEA) acts as a proton sponge, liberating the reactive 1-aminopyrrolidine free base in situ while simultaneously neutralizing the HCl byproduct and the acidic byproducts of the BOP reagent.

-

Validation Check: Monitor the physical state of the reaction. The initial addition of the HCl salt will form a heterogeneous suspension. Upon the addition of TEA, the mixture should transition to a homogeneous solution, visually confirming the successful liberation of the soluble free base.

Step 3: Reaction Quenching and Phase Separation

-

Action: Evaporate the CH₂Cl₂ under reduced pressure. Resuspend the crude residue in Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Causality: The 1M HCl wash selectively protonates any unreacted 1-aminopyrrolidine and TEA, pulling them into the aqueous layer. The NaHCO₃ wash neutralizes and removes residual unreacted carboxylic acid and water-soluble BOP byproducts (e.g., HMPA).

-

Validation Check: Test the pH of the aqueous layer during the 1M HCl wash. It must register at pH ≤ 2. If the pH is higher, the excess TEA has not been fully neutralized, risking amine contamination in the final product.

Step 4: Isolation and Storage

-

Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (e.g., petroleum ether/ethyl acetate 7:3)[1].

-

Causality: Na₂SO₄ removes micro-emulsions of water that could cause hydrolytic degradation of the final carboxamide during long-term storage.

Safety, Handling, and Storage

To maintain scientific integrity and laboratory safety, strict adherence to the handling profile of 1-aminopyrrolidine hydrochloride is required:

-

Hazard Profile: The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2].

-

Handling: All manipulations, especially weighing and transferring, must be conducted within a certified fume hood. Appropriate PPE (nitrile gloves, safety goggles, and a lab coat) is non-negotiable[2].

-

Storage Causality: The solid is highly hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry environment[2]. Absorption of atmospheric moisture not only degrades the compound but also artificially inflates its mass, leading to critical stoichiometric errors during synthesis.

References

- SAFETY DATA SHEET - 1-Aminopyrrolidine hydrochloride Source: Sigma-Aldrich URL

- Analogs of JHU75528, a PET ligand for imaging of cerebral cannabinoid receptors (CB1)

- Material Safety Data Sheet - 1-aminopyrrolidine hydrochloride Source: ChemShuttle URL

- Source: Google Patents (Googleapis)

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. Analogs of JHU75528, a PET ligand for imaging of cerebral cannabinoid receptors (CB1): development of ligands with optimized lipophilicity and binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

pyrrolidin-1-ium-1-amine;chloride mechanism of action in organic reactions

Pyrrolidin-1-ium-1-amine Chloride in Organic Synthesis: Mechanisms, Pathways, and Synthetic Protocols

Executive Summary

Pyrrolidin-1-ium-1-amine chloride (commonly known as 1-aminopyrrolidine hydrochloride) is a highly versatile cyclic hydrazine derivative. In modern organic synthesis and drug development, it serves as a critical bifunctional N-N motif. Unlike acyclic hydrazines, the conformational rigidity of the five-membered pyrrolidine ring imparts unique steric and electronic properties. This whitepaper details the mechanistic pathways of pyrrolidin-1-ium-1-amine chloride, focusing on its role in hydrazone-mediated alpha-alkylations, complex oxidative ring expansions, and the synthesis of pharmaceutical carbohydrazides.

Physicochemical Profile & Causality in Reagent Design

The free base of 1-aminopyrrolidine is prone to auto-oxidation and degradation upon prolonged exposure to air. To ensure synthetic reproducibility, it is universally utilized as a hydrochloride salt (pyrrolidin-1-ium-1-amine chloride). The protonation of the primary amine stabilizes the N-N bond by reducing electron density, thereby preventing premature radical formation.

The synthesis of this reagent typically involves the nitrosation of pyrrolidine in a water-miscible solvent, followed by in situ zinc-mediated reduction under strictly neutral pH conditions to yield the N-amino compound[1].

In synthetic applications, the use of the chloride salt dictates a fundamental operational rule: an auxiliary base (e.g., triethylamine, sodium hydroxide, or sodium acetate) must be introduced to liberate the free nucleophile in situ . Failure to precisely control the stoichiometry of this neutralization step leads to incomplete conversion or the degradation of acid-sensitive intermediates.

Core Mechanisms of Action

The Aza-Enamine Activation Pathway (Hydrazone Formation)

Pyrrolidin-1-ium-1-amine chloride reacts readily with aldehydes and ketones to form stable hydrazones[2]. Upon neutralization of the chloride salt, the primary amine attacks the carbonyl carbon, followed by dehydration. The resulting hydrazone can undergo tautomerization to an aza-enamine.

Mechanistic Causality: The steric bulk of the pyrrolidine ring is the defining feature here. It shields one face of the aza-enamine, directing the trajectory of incoming electrophiles. This enables highly regioselective alpha-alkylations of the original carbonyl compound, preventing the over-alkylation issues frequently observed with unsubstituted hydrazine.

Fig 1. Mechanism of hydrazone formation and subsequent aza-enamine tautomerization.

Diazene-Hydrazone Rearrangement (Oxidative Ring Expansion)

One of the most structurally profound reactions of 1-aminopyrrolidine is its oxidative ring expansion to form 6-membered alicyclic hydrazines. When exposed to an oxidizing agent (such as molecular oxygen/air) in the presence of an inorganic base, the N-amino group is oxidized to a highly reactive diazene intermediate[3].

This intermediate undergoes a rapid diazene-hydrazone rearrangement, expanding the 5-membered pyrrolidine ring into a 6-membered tetrahydropyridazine ring. This product can subsequently be hydrogenated using a noble metal catalyst to yield hexahydropyridazine[3].

Mechanistic Causality: During the catalytic hydrogenation of tetrahydropyridazine, a reverse reaction can occur, causing ring contraction back to 1-aminopyrrolidine. The addition of a strong base (NaOH/KOH) during hydrogenation is a critical experimental choice, as it suppresses this reverse reaction and drives the equilibrium toward the desired hexahydropyridazine[3].

Fig 2. Oxidative diazene-hydrazone rearrangement and subsequent catalytic reduction.

Nucleophilic Acyl Substitution (Carbohydrazide Synthesis)

In medicinal chemistry, pyrrolidin-1-ium-1-amine chloride is frequently used to synthesize complex carbohydrazides, which serve as rigid pharmacophores (e.g., in the development of tricyclic pyrazole CB2 receptor ligands)[4]. The reaction proceeds via standard amide coupling conditions using activating agents like EDC and HOBt.

Mechanistic Causality: Because the starting material is a hydrochloride salt, an excess of a non-nucleophilic base (like Triethylamine, TEA) must be used. TEA serves a dual purpose: it neutralizes the HCl to liberate the nucleophilic 1-aminopyrrolidine, and it acts as an acid scavenger to prevent the degradation of the highly sensitive HOBt-active ester intermediate[4].

Fig 3. Amide coupling workflow for the synthesis of complex carbohydrazide pharmacophores.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized empirical parameters for the three primary reaction pathways utilizing pyrrolidin-1-ium-1-amine chloride.

| Reaction Pathway | Substrate / Electrophile | Reagent / Catalyst System | Temp (°C) | Key Intermediate | Typical Yield (%) |

| Diazene-Hydrazone Rearrangement | Pyrrolidin-1-ium-1-amine chloride | O₂ (Air), NaOH | 40–80 | Diazene | >60% |

| Catalytic Hydrogenation | Tetrahydropyridazine | H₂, Pt/Pd catalyst, NaOH | 20–50 | N/A | >80% |

| Carbohydrazide Synthesis | Carboxylic Acid | EDC, HOBt, TEA (2.0 eq) | 25 (RT) | HOBt-active ester | 75–85% |

| Hydrazone Condensation | Aldehyde / Ketone | TEA or NaOAc, EtOH | 25–65 | Aza-enamine | >85% |

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate strict In-Process Controls (IPCs) to create self-validating experimental systems.

Protocol A: Synthesis of Tetrahydropyridazine via Aerobic Oxidation[3]

Objective: Execute a diazene-hydrazone ring expansion.

-

Neutralization: Dissolve 1.0 equivalent of pyrrolidin-1-ium-1-amine chloride in methanol. Slowly add 1.0 equivalent of NaOH at 30–40 °C.

-

Self-Validation: Monitor pH. The solution must reach pH 7.5–8.0. Filter the precipitated NaCl salt and retain the methanolic filtrate.

-

-

Oxidation: Transfer the filtrate to a reactor equipped with a gas sparger. Heat the solution to 60 °C. Bubble compressed air (or oxygen) through the solution. The required volume of air is approximately 3 to 30 times the molar equivalent of the starting material.

-

In-Process Control (IPC): Sample the reaction mixture every 12 hours. Analyze via Gas Chromatography (GC). The reaction is deemed complete when the 1-aminopyrrolidine peak area is <5%.

-

Isolation: Concentrate the solvent under reduced pressure. The resulting tetrahydropyridazine can be used directly in the subsequent noble-metal catalyzed hydrogenation step.

Protocol B: Synthesis of Carbohydrazides via EDC/HOBt Coupling[4]

Objective: Synthesize a stable carbohydrazide pharmacophore.

-

Activation: In a dry flask under inert atmosphere, dissolve the target carboxylic acid (1.0 eq, 0.51 mmol) in anhydrous dichloromethane (DCM). Add EDC (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes.

-

Self-Validation: Perform TLC (Petroleum Ether/EtOAc). The disappearance of the baseline carboxylic acid spot confirms complete formation of the active ester.

-

-

Nucleophile Liberation: In a separate vial, suspend pyrrolidin-1-ium-1-amine chloride (1.02 eq) in DCM. Add Triethylamine (TEA, 2.0 eq) dropwise. Stir for 5 minutes to ensure complete liberation of the free amine.

-

Coupling: Add the liberated amine solution dropwise to the activated ester mixture. Stir at room temperature for 22 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the final carbohydrazide.

Conclusion

Pyrrolidin-1-ium-1-amine chloride is far more than a simple hydrazine substitute. Its rigid cyclic structure and specific electronic profile allow it to act as a highly selective nucleophile in hydrazone formations, a robust building block for complex carbohydrazides, and a unique substrate for oxidative ring expansions. By understanding the causality behind its hydrochloride stabilization and the necessity of precise base-mediated liberation, researchers can unlock its full potential in advanced organic synthesis.

References

- EP0850930B1 - A process for producing alicyclic hydrazine derivatives. Google Patents.

- US4564677A - Preparation of N-amino compounds. Google Patents.

-

Tricyclic Pyrazoles. Part 5. Novel 1,4-Dihydroindeno[1,2-c]pyrazole CB2 Ligands Using Molecular Hybridization Based on Scaffold Hopping. PMC (PubMed Central). URL:[Link]

-

The Journal of Organic Chemistry 1970 Volume 35 No. 6. DSS. URL:[Link]

Sources

- 1. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. EP0850930B1 - A process for producing alicyclic hydrazine derivatives. - Google Patents [patents.google.com]

- 4. Tricyclic Pyrazoles. Part 5. Novel 1,4-Dihydroindeno[1,2-c]pyrazole CB2 Ligands Using Molecular Hybridization Based on Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Solubility Profiling and Solvent Dynamics of 1-Aminopyrrolidine Hydrochloride

Executive Summary

1-Aminopyrrolidine hydrochloride (CAS: 63234-71-9) is a highly versatile cyclic hydrazine derivative utilized extensively as a building block in pharmaceutical synthesis and materials science [1]. Because it is typically handled as a hydrochloride salt to improve stability and prevent oxidative degradation, its physicochemical behavior is fundamentally dictated by its ionic nature. Understanding the thermodynamic solubility of this compound across various solvent systems is critical for optimizing reaction conditions, particularly in nucleophilic substitutions, hydrazone formations, and purification workflows.

This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 1-Aminopyrrolidine hydrochloride, detailing the causality behind solvent interactions and establishing a robust, self-validating experimental framework for empirical solubility determination.

Mechanistic Principles of Solvation (Causality & Expert Insights)

The transition from the free base (1-Aminopyrrolidine) to the hydrochloride salt drastically shifts the compound's thermodynamic solubility profile. While the free base is a neutral, relatively lipophilic liquid that readily dissolves in a wide range of organic solvents, 1-Aminopyrrolidine hydrochloride is a crystalline solid with a melting point of 109–126 °C [1].

The dissolution of this salt requires the solvent to overcome the high lattice energy of the ionic crystal. Consequently, solvents must possess a high dielectric constant ( ϵ ) and strong hydrogen-bonding capabilities to independently solvate the chloride anion ( Cl− ) and the protonated pyrrolidinium cation.

-

Aqueous Systems: Water ( ϵ≈80.1 ) rapidly dissociates the salt via strong ion-dipole interactions. The hydration shell effectively shields the cation and anion, making the compound freely soluble.

-

Polar Protic Solvents: Methanol and ethanol provide sufficient hydrogen bond donation to solvate the chloride ion. However, solubility decreases proportionally as the aliphatic chain length of the alcohol increases, due to the reduction in the solvent's overall dielectric constant.

-

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) efficiently solvates the protonated amine cation due to its strong dipole moment ( ϵ≈46.7 ). However, because aprotic solvents cannot donate hydrogen bonds, the Cl− anion is poorly solvated, resulting in moderate-to-high solubility compared to water.

-

Non-Polar Solvents: Solvents like hexane, toluene, and diethyl ether lack the dielectric constant required to overcome the crystal lattice energy, rendering the salt practically insoluble.

Solubility Profile Across Solvent Classes

The following table summarizes the solubility profile of 1-Aminopyrrolidine hydrochloride. Due to the lack of universally published quantitative limits in standard safety data sheets [2], these classifications are derived from the established thermodynamic behavior of structurally analogous small-molecule aliphatic amine hydrochlorides.

| Solvent Class | Solvent | Dielectric Constant ( ϵ ) | Solubility Classification | Estimated Range (mg/mL at 25°C) |

| Aqueous | Water | 80.1 | Freely Soluble | > 100 |

| Polar Protic | Methanol | 32.7 | Soluble | 30 - 100 |

| Polar Protic | Ethanol | 24.5 | Sparingly Soluble | 10 - 30 |

| Polar Aprotic | DMSO | 46.7 | Soluble | 30 - 100 |

| Polar Aprotic | Acetonitrile | 37.5 | Slightly Soluble | 1 - 10 |

| Non-Polar | Hexane | 1.89 | Insoluble | < 0.1 |

Experimental Protocol: High-Precision Solubility Determination

To ensure absolute trustworthiness in drug development workflows, solubility data must be generated using a self-validating system . The following protocol utilizes a prolonged equilibration period to prevent kinetic dissolution artifacts and employs orthogonal dilution to verify analytical linearity.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Weigh an excess amount of 1-Aminopyrrolidine hydrochloride (approximately 500 mg) into a 5 mL amber glass vial.

-

Add exactly 2.0 mL of the target solvent.

-

Causality: An excess of solid must remain visible to guarantee that the solution has reached its maximum thermodynamic saturation point rather than a kinetic intermediate.

-

-

Thermodynamic Equilibration:

-

Insert a PTFE-coated magnetic stir bar, seal the vial, and place it in a thermostatic shaker set to exactly 25.0 ± 0.1 °C.

-

Agitate the suspension at 500 RPM for 48 hours.

-

-

Phase Separation:

-

Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25 °C to tightly pellet the undissolved solid.

-

Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter. Critical Step: The filter must be pre-warmed to 25 °C to prevent rapid precipitation within the filter membrane caused by temperature drops.

-

-

Quantification via HPLC-CAD:

-

Because 1-Aminopyrrolidine lacks a strong UV chromophore, standard UV/Vis detection is suboptimal. Employ Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).

-

Self-Validation Step: Perform two independent serial dilutions (e.g., 1:50 and 1:100) of the filtered supernatant in the mobile phase. If the back-calculated concentrations from both dilutions do not match within a 2% variance, matrix effects or incomplete equilibration are present, and the assay must be repeated.

-

Inject the samples into an HPLC system utilizing a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for the retention of highly polar salts.

-

Visualizing the Solvation Workflow

Workflow for the thermodynamic solubility determination of 1-Aminopyrrolidine HCl.

Applications in Pharmaceutical Synthesis

The solubility profile of 1-Aminopyrrolidine hydrochloride directly dictates the choice of reaction solvent. When utilized as a nucleophile in substitution reactions, polar aprotic solvents like DMSO or DMF are highly recommended. These solvents dissolve the salt efficiently while leaving the chloride anion relatively unsolvated and non-interfering. If the reaction requires the free base form, the hydrochloride salt can be suspended in a less polar solvent (e.g., dichloromethane) and neutralized in situ using a non-nucleophilic organic base (such as triethylamine or DIPEA). The resulting free base will dissolve into the organic phase, while the newly formed triethylammonium chloride precipitates out, driving the reaction forward.

References

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 24848586, 1-Aminopyrrolidine hydrochloride. Retrieved from [Link]

The N-Aminopyrrolidinium Scaffold: A Technical Guide to Physicochemical Profiling, Synthetic Applications, and Protocol Validation

Executive Summary

N-amino aza-aliphatic cyclic compounds, specifically N-aminopyrrolidine and its corresponding N-aminopyrrolidinium salts, have emerged as critical pharmacophores and versatile synthetic intermediates[1]. Traditionally, the amination of secondary amines relied on highly toxic electrophilic aminating agents such as chloramine or hydroxylamine-O-sulfonic acid[1]. Today, the isolated N-aminopyrrolidinium salts offer a safer, highly reactive, and tunable platform for green chemistry, advanced heterocyclic rearrangements, and the development of fiber-reactive industrial materials[1][2].

This whitepaper synthesizes the current literature, detailing the mechanistic causality behind counter-ion selection, highlighting key applications in drug discovery and materials science, and providing self-validating experimental protocols for laboratory application.

Physicochemical Profiling & Counter-Ion Causality

The utility of an N-aminopyrrolidinium species is entirely dictated by its counter-ion. In its most commercially available form, it exists as a dihydrochloride salt (Pyrrolidin-1-amine dihydrochloride)[1]. While this form offers excellent shelf stability and aqueous solubility, the excess HCl can aggressively poison transition-metal catalysts or interfere with base-sensitive stoichiometric reagents[1].

Understanding the solubility profile is critical for reaction design. For instance, if a reaction requires a polar aprotic environment but the reagents are base-sensitive (precluding the use of NaOH or DIPEA to neutralize the HCl), a counter-ion metathesis to a tetrafluoroborate ( BF4− ) or hexafluorophosphate ( PF6− ) salt is required to induce lipophilicity[1].

Quantitative Data: Solubility & Compatibility Matrix

The following table summarizes the phase behavior of N-aminopyrrolidine species, guiding the chemist in selecting the appropriate form based on the target reaction medium[1].

| Solvent | Dihydrochloride Salt (2HCl) | Free Base (Neutral) | Lipophilic Salt ( BF4− ) | Reaction Suitability |

| Water | Very Soluble (>100 mg/mL) | Soluble | Insoluble / Precipitates | Aqueous phase, Salt metathesis |

| Methanol | Soluble | Soluble | Soluble | Hydrogenations, Polar organic |

| DCM | Insoluble | Highly Soluble | Soluble | Extractions, Electrophilic coupling |

| DMSO | Soluble (>50 mg/mL) | Soluble | Soluble | Base-sensitive polar aprotic rxns |

Advanced Organic Synthesis: The Sommelet-Hauser Rearrangement

One of the most elegant applications of N-aminopyrrolidinium salts is in the ring expansion of heterocycles via ylide intermediates. A classic example documented in the literature is the transformation of nicotine derivatives into diazocines[3].

Mechanistic Causality: When an N-aminopyrrolidinium salt is treated with a strong base (such as sodium amide in liquid ammonia), deprotonation occurs adjacent to the quaternary nitrogen, generating a reactive N-ylide[3]. Because the ylide is highly unstable, it spontaneously undergoes a [2,3]-sigmatropic rearrangement (the Sommelet-Hauser rearrangement)[3]. This concerted orbital symmetry-allowed shift results in the expansion of the pyrrolidine ring, yielding complex, functionalized medium-sized rings (e.g., 2-methylhexahydropyrido[3,4-b]-1,2-diazocine) that are otherwise synthetically challenging to construct[3].

Fig 1: Sommelet-Hauser[2,3]-sigmatropic rearrangement of N-aminopyrrolidinium salts.

Pharmaceutical & Multicomponent Workflows

In drug development, the N-aminopyrrolidine moiety is frequently utilized to synthesize hydrazone-based pharmaceuticals, antimicrobial agents, and targeted drug delivery systems[1][4]. Its ability to form stable complexes with metal ions also makes it a valuable chelating agent in coordination chemistry and catalysis[4].

A highly efficient application of this scaffold is found in multicomponent reactions (MCRs). Recent methodologies describe the diastereoselective synthesis of 3,4-disubstituted N-aminopyrrolidine-2,5-diones[5]. By reacting N-isocyaniminotriphenylphosphorane, an aldimine, and Meldrum's acid in aqueous THF under mild conditions, chemists can generate 1-amino-4-aryl-2,5-dioxo- N3 -aryl-3-pyrrolidinecarboxamides in excellent yields[5]. NMR analysis confirms that the substituents on the C-3 and C-4 positions of the resulting pyrrolidine-2,5-diones are strictly trans, showcasing the high stereocontrol achievable with this scaffold[5].

Industrial Applications: Fiber-Reactive Dyes

Beyond pharmaceuticals, N-aminopyrrolidinium radicals are heavily utilized in the textile and printing industries, specifically in the formulation of reactive dyes for inkjet printing and cellulosic fiber dyeing[2][6].

Causality of Reactivity: To create a dye that permanently bonds to a substrate (like cotton or synthetic polyamides), the dye molecule must contain a "fiber-reactive" group capable of forming covalent chemical bonds with the hydroxyl groups of cellulose or the amino groups of polyamides[2]. N-aminopyrrolidinium is frequently incorporated into triazinyl radicals (e.g., 2-N-aminopyrrolidinium-4-phenylamino-6-triazinyl) via a quaternary nitrogen bond[2][6]. This quaternary cationic center acts as a highly effective leaving group or activating moiety, drastically increasing the electrophilicity of the triazine ring and ensuring rapid, wash-fast covalent fixation to the fabric under mild alkaline conditions (pH 8-10)[2][7].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They address the most common failure points when working with N-aminopyrrolidinium salts: catalyst poisoning and solvent incompatibility.

Protocol A: Free Base Isolation via Biphasic Extraction

Purpose: To remove excess HCl from Pyrrolidin-1-amine dihydrochloride prior to sensitive metal-catalyzed couplings[1].

-

Dissolution: Dissolve the dihydrochloride salt in a minimum volume of deionized water (approximately 3 mL per gram of salt). Causality: Minimizing water volume increases the efficiency of the subsequent organic extraction.

-

Basification: Slowly add 4M NaOH or saturated K2CO3 dropwise under stirring until the aqueous phase reaches pH > 12. Observation: The solution will become cloudy as the neutral free amine oils out.

-

Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Causality: N-aminopyrrolidine is a low-molecular-weight polar molecule; multiple extractions are mandatory to overcome its partial aqueous solubility.

-

Desiccation: Dry the combined organic layers over anhydrous Sodium Sulfate ( Na2SO4 ) for 20 minutes to remove trace water.

-

Concentration: Evaporate the DCM under reduced pressure. Critical Parameter: Keep the water bath temperature strictly < 40°C. Causality: Free hydrazines and N-amino compounds can be highly volatile or thermally unstable when concentrated.

Fig 2: Self-validating biphasic extraction workflow for isolating free base amines.

Protocol B: Counter-Ion Metathesis (Chloride to Tetrafluoroborate)

Purpose: To generate a lipophilic, organic-soluble salt for base-sensitive reactions where Protocol A cannot be used[1].

-

Dissolution: Dissolve the N-aminopyrrolidinium chloride salt in a minimal amount of water.

-

Ion Exchange: Add a concentrated aqueous solution of Sodium Tetrafluoroborate ( NaBF4 ) or Potassium Hexafluorophosphate ( KPF6 ) in a 1.1 molar equivalent.

-

Precipitation/Extraction: The highly lipophilic N-aminopyrrolidinium BF4 salt will precipitate out of the aqueous solution. If it forms an oil, extract it directly into Nitromethane or DCM[1].

-

Isolation: Filter the precipitate (or separate the organic layer and concentrate) to yield the pure, non-coordinating lipophilic salt.

References

- BenchChem Technical Support Team. "Application Note: Green Chemistry Synthesis of N-Amino Aza-Aliphatic Cyclic Compounds." BenchChem, Feb. 2026.

- Tamura, Y., et al. "Ring Transformation of Heterocycles %-Imide Intermediates." Heterocycles, Vol. 79, No. 9, 1982.

- LookChem. "1-AMINOPYRROLIDINE (CAS 16596-41-1) Physico-chemical Properties and Applications." LookChem Database.

- Thieme Connect. "Reaction between N-Isocyaniminotriphenylphosphorane, Aldimines, Meldrum's Acid and Water: Diastereoselective Synthesis of 3,4-Disubstituted N-Aminopyrrolidine-2,5-diones.

- US Patent US5542972A. "Reactive dyes for inkjet printing." Google Patents.

- US Patent US4647285A. "Process for printing cellulosic fibres with reactive dye and C3-18 aliphatic carboxylate salt fixing agent." Google Patents.

- US Patent US5938796A. "Alkali system for dyeing cellulosic textiles by padding methods." Google Patents.

Sources

- 1. Pyrrolidin-1-amine dihydrochloride|CAS 1389313-46-5 [benchchem.com]

- 2. US5542972A - Reactive dyes for inkjet printing - Google Patents [patents.google.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Cas 16596-41-1,1-AMINOPYRROLIDINE | lookchem [lookchem.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. US4647285A - Process for printing cellulosic fibres with reactive dye and C3-18 aliphatic carboxylate salt fixing agent - Google Patents [patents.google.com]

- 7. US5938796A - Alkali system for dyeing cellulosic textiles by padding methods - Google Patents [patents.google.com]

Methodological & Application

Application Note: Advanced Synthesis Protocols Utilizing N-Aminopyrrolidine Hydrochloride in Pharmaceutical Workflows

Executive Summary

N-Aminopyrrolidine hydrochloride (also known as 1-Aminopyrrolidine hydrochloride, CAS 16596-41-1) is a highly versatile cyclic hydrazine derivative utilized extensively as a foundational building block in medicinal chemistry and drug discovery[1][2]. This application note provides a comprehensive, field-proven guide to its deployment in synthesizing high-value pharmaceutical intermediates, including cannabinoid receptor (CB1/CB2) ligands, sydnonimine-based nitric oxide donors, and chiral hexahydropyridazine scaffolds.

Chemical Profile & Mechanistic Insights

N-Aminopyrrolidine features a highly nucleophilic exocyclic nitrogen attached to a constrained pyrrolidine ring[1].

Causality in Reagent Selection: Why do synthetic workflows mandate the use of the hydrochloride salt rather than the free base? Free hydrazines are notoriously susceptible to rapid air oxidation, degradation, and spontaneous dimerization. Supplying N-aminopyrrolidine as a hydrochloride salt ensures long-term shelf stability and allows for precise stoichiometric control during complex API synthesis[3][4]. In all synthetic applications, an auxiliary base—typically Triethylamine (TEA) or Diisopropylethylamine (DIPEA)—must be introduced to act as a proton scavenger. This neutralizes the salt and liberates the free nucleophilic hydrazine lone pair in situ just prior to the coupling event[4].

Key Pharmaceutical Applications

Synthesis of Cannabinoid Receptor (CB1/CB2) Ligands

N-Aminopyrrolidine hydrochloride is a critical synthon in the development of oxygen-bridged and tricyclic pyrazole-based structures targeting the endocannabinoid system[3][4]. By coupling the amine with specific pyrazole-3-carboxylic acids, researchers can generate carbohydrazides with potent CB1 antagonistic or CB2 agonistic properties[3][4]. The pyrrolidinyl moiety imparts optimal lipophilicity and steric bulk, which are critical for anchoring the ligand into the hydrophobic binding pockets of CB receptors[3].

Chemodivergent Hydrazinolysis for Chiral Scaffolds

The reagent acts as a powerful ambident nucleophile in the ring-opening reactions of donor-acceptor (DA) cyclopropanes. Depending on the Lewis acid catalyst and specific reaction conditions, N-aminopyrrolidine can drive the reaction chemoselectively to form either 6-membered hexahydropyridazin-3-ones or 5-membered 1-aminopyrrolidin-2-ones[5]. This chemodivergence is highly valuable for generating chiral, non-racemic libraries for advanced drug discovery[5].

Synthesis of Sydnonimine Derivatives (Nitric Oxide Donors)

Sydnonimines are a class of mesoionic compounds known for their ability to release nitric oxide (NO), acting as potent vasodilators and hypotensive agents. N-Aminopyrrolidine hydrochloride undergoes a Strecker-type condensation with potassium cyanide and formaldehyde to form an intermediate cyanomethylamine, which is subsequently cyclized to yield 3-pyrrolidino sydnonimine hydrochloride[6].

Quantitative Data Summary

The following table summarizes the reaction efficiencies and target applications of N-Aminopyrrolidine hydrochloride across different pharmaceutical workflows based on recent literature:

| Target Compound | Therapeutic Application | Key Reagents / Catalyst | Yield (%) | Biological Activity / Affinity |

| Tricyclic Pyrazole 20 | CB2 Receptor Ligand | EDC, HOBt, TEA, CH₂Cl₂ | 77.0% | Kᵢ = 316 nM (CB2) |

| Oxygen-Bridged Pyrazole 1c | CB1 Receptor Antagonist | EDC, HOBt, TEA, CH₂Cl₂ | 36.2% | Peripheral CB1 Antagonism |

| 3-Pyrrolidino Sydnonimine HCl | Vasodilator (NO Donor) | KCN, HCHO, HCl (aq) | N/A (Crystallized) | Hypotensive Agent |

| Hexahydropyridazin-3-ones | Chiral Drug Scaffolds | Lewis Acid, DA Cyclopropanes | 61.0 - 80.0% | Precursor for API libraries |

Experimental Protocols

Protocol A: Amidation Workflow for Pyrazole-Carbohydrazides (CB1/CB2 Ligands)

This protocol describes a self-validating system for coupling N-Aminopyrrolidine hydrochloride to a sterically hindered carboxylic acid using carbodiimide chemistry[3][4].

Step 1: Active Ester Formation

-

Dissolve the target pyrazole-3-carboxylic acid (1.0 equiv, e.g., 0.51 mmol) in anhydrous dichloromethane (CH₂Cl₂).

-

Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.2 equiv) and 1-hydroxybenzotriazole (HOBt, 1.2 equiv).

-

Mechanistic Insight: Stir at room temperature for 30 minutes. EDC activates the carboxylic acid, while HOBt rapidly traps the O-acylisourea intermediate to form a stable active ester. This prevents racemization and suppresses the formation of unreactive N-acylureas.

Step 2: Hydrazine Liberation & Coupling 4. In a separate vial, suspend N-Aminopyrrolidine hydrochloride (1.02 to 2.0 equiv) in CH₂Cl₂. 5. Add Triethylamine (TEA, 2.0 equiv) to the suspension. 6. Mechanistic Insight: The excess TEA is critical to fully neutralize the hydrochloride salt, freeing the hydrazine's primary amine for nucleophilic attack. 7. Dropwise, add the neutralized N-Aminopyrrolidine solution to the active ester mixture. 8. Stir the reaction at room temperature for 2 to 22 hours (monitor via TLC).

Step 3: Purification 9. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. 10. Purify the crude product via flash chromatography (e.g., petroleum ether/EtOAc 7:3) to isolate the target carbohydrazide[4].

Protocol B: Strecker-Type Synthesis of Sydnonimines

This protocol details the formation of NO-donating mesoionic compounds[6].

-

Condensation: Dissolve N-Aminopyrrolidine hydrochloride (2.4 g) in a minimal amount of water. Under strict ice-cooling, slowly add a solution of potassium cyanide (1.3 g) in water (5 mL), followed by a 37% aqueous solution of formaldehyde (1.6 g).

-

Cyclization: Agitate the mixture for 4 hours at room temperature. The Strecker-type condensation forms a cyanomethylamine intermediate.

-

Extraction & Precipitation: Extract the reaction mixture with ethyl ether. Dehydrate the extract and add a 4 N methanolic HCl solution under cooling.

-

Isolation: The target 3-pyrrolidino sydnonimine hydrochloride will precipitate as colorless crystals. Recrystallize from ethyl alcohol to achieve high purity[6].

Workflows & Diagrams

Workflow for the synthesis of pyrazole-based cannabinoid receptor ligands.

Chemodivergent hydrazinolysis of DA cyclopropanes using N-Aminopyrrolidine.

References

-

"1-Aminopyrrolidine - LookChem." LookChem. Available at:[Link]

-

"Tricyclic Pyrazoles. Part 5. Novel 1,4-Dihydroindeno[1,2-c]pyrazole CB2 Ligands Using Molecular Hybridization Based on Scaffold Hopping." PMC/NIH. Available at:[Link]

-

"Development of Oxygen-Bridged Pyrazole-Based Structures as Cannabinoid Receptor 1 Ligands." MDPI. Available at:[Link]

- "US3312690A - Sydnonimine derivatives." Google Patents.

-

"Chemodivergent Hydrazinolysis of Donor-Acceptor Cyclopropanes: Approach to Hexahydropyridazin-3-ones and 1-Aminopyrrolidin-2-оn." ChemRxiv. Available at:[Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Pyrrolidin-1-amine dihydrochloride|CAS 1389313-46-5 [benchchem.com]

- 3. Tricyclic Pyrazoles. Part 5. Novel 1,4-Dihydroindeno[1,2-c]pyrazole CB2 Ligands Using Molecular Hybridization Based on Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. US3312690A - Sydnonimine derivatives - Google Patents [patents.google.com]

Application Notes & Protocols: N-Aminopyrrolidine Hydrochloride as a Versatile Precursor for Heterocyclic Compound Synthesis

Abstract

N-Aminopyrrolidine hydrochloride is a valuable and highly versatile bifunctional building block in modern synthetic organic and medicinal chemistry. Its structure, featuring a nucleophilic primary amino group attached to a cyclic secondary amine, makes it an ideal precursor for constructing a wide range of nitrogen-containing heterocyclic systems. This guide provides an in-depth exploration of its application in synthesizing medicinally relevant heterocycles such as pyrazoles, triazoles, and pyridazines. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven experimental protocols, and present data to guide researchers, scientists, and drug development professionals in leveraging this reagent for novel compound discovery.

Introduction: The Strategic Advantage of N-Aminopyrrolidine Hydrochloride

N-Aminopyrrolidine, a substituted hydrazine, provides a pre-installed pyrrolidine moiety, a structural motif frequently found in biologically active compounds and natural products.[1][2][3] The pyrrolidine ring often imparts favorable pharmacokinetic properties, such as increased aqueous solubility and metabolic stability.[4] Supplied as a stable hydrochloride salt, the reagent is easy to handle and store, though it typically requires in situ neutralization to liberate the nucleophilic free base for reaction.

The core reactivity of N-aminopyrrolidine lies in its N-NH2 group. This hydrazine-like functionality serves as a potent "N-N" dielectrophile or dinucleophile, enabling its participation in a variety of cyclization and condensation reactions to form stable aromatic heterocyclic rings.

Table 1: Physicochemical Properties of N-Aminopyrrolidine

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₄H₁₀N₂ | NIST[5] |

| Molecular Weight | 86.14 g/mol | NIST[5] |

| CAS Number | 16596-41-1 | NIST[5] |

| Appearance (Hydrochloride Salt) | White to off-white crystalline powder | TCI[6] |

| Form | Hydrochloride salt (for stability) | N/A |

Critical Safety & Handling Information

N-Aminopyrrolidine and its salts should be handled with care in a well-ventilated chemical fume hood.[7][8] It is corrosive and can cause severe skin and eye damage.[6][9] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Store the hydrochloride salt in a tightly closed container in a cool, dry place, away from strong oxidizing agents and acids.[7][10]

Synthesis of 1-Pyrrolidinyl-Pyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs such as Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and Ruxolitinib (antineoplastic).[11][12][13] The most classical and reliable method for pyrazole synthesis is the Paal-Knorr condensation of a hydrazine with a 1,3-dicarbonyl compound.[14]

Reaction Mechanism: The Paal-Knorr Condensation

The reaction proceeds via a two-step condensation-cyclization pathway. First, the more nucleophilic primary amino group (-NH2) of N-aminopyrrolidine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a second intramolecular condensation, where the resulting hydrazone nitrogen attacks the remaining carbonyl group, leading to a cyclic intermediate. Subsequent dehydration yields the stable aromatic pyrazole ring.

The use of a mild acid catalyst (e.g., acetic acid) is often beneficial as it protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.

Caption: Workflow for 1-Pyrrolidinyl-Pyrazole Synthesis.

Detailed Experimental Protocol: Synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidine

This protocol describes a representative synthesis using acetylacetone as the 1,3-dicarbonyl component.

Materials:

-

N-Aminopyrrolidine hydrochloride (1.0 equiv.)

-

Acetylacetone (2,4-pentanedione) (1.05 equiv.)

-

Sodium Carbonate (Na₂CO₃) (1.1 equiv.)

-

Ethanol (EtOH), anhydrous

-

Magnetic stirrer, reflux condenser, and heating mantle

-

Round-bottom flask

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-aminopyrrolidine hydrochloride (1.23 g, 10 mmol) and sodium carbonate (1.17 g, 11 mmol).

-

Solvent Addition: Add 30 mL of anhydrous ethanol to the flask. Stir the suspension vigorously for 15 minutes at room temperature. This step is crucial to neutralize the hydrochloride salt and generate the free N-aminopyrrolidine base in situ.

-

Reagent Addition: Add acetylacetone (1.07 mL, 10.5 mmol) to the suspension dropwise using a syringe.

-

Reaction: Heat the reaction mixture to reflux (approx. 78°C) using a heating mantle. Maintain the reflux for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add 30 mL of deionized water and 30 mL of ethyl acetate. Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer two more times with 15 mL portions of ethyl acetate.

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Product: Purify the crude oil by silica gel column chromatography (eluent: 30-50% ethyl acetate in hexanes) to obtain the pure 1-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidine as a pale yellow oil.

Table 2: Example Substrates and Typical Yields for Pyrrolidinyl-Pyrazole Synthesis

| 1,3-Dicarbonyl Substrate | Product Structure | Typical Yield | Notes |

|---|---|---|---|

| Acetylacetone | 3,5-dimethyl pyrazole | 80-90% | Highly efficient, clean reaction. |

| Dibenzoylmethane | 3,5-diphenyl pyrazole | 75-85% | May require longer reaction times. |

| Ethyl Acetoacetate | 3-methyl-5-pyrazolone | 65-75% | Can lead to pyrazolone tautomers.[13] |

Synthesis of 1-Pyrrolidinyl-1,2,4-Triazoles

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a hydrogen bond donor/acceptor.[15] It is a key component in drugs like Fluconazole (antifungal) and Anastrozole (aromatase inhibitor).[15][16] Syntheses often involve the cyclization of hydrazides or amidrazones. N-aminopyrrolidine can serve as the hydrazine precursor to build this important heterocycle.

Reaction Mechanism: Einhorn-Brunner Reaction Variant

A common route involves the reaction of N-aminopyrrolidine with an acyl chloride to form an N,N'-diacylhydrazine intermediate, which then undergoes dehydrative cyclization, often under thermal or acidic conditions, to form the 1,2,4-triazole ring.

Caption: General mechanism for 1,2,4-triazole synthesis.

Detailed Experimental Protocol: Synthesis of 4-phenyl-1-(pyrrolidin-1-yl)-1H-1,2,4-triazole-5(4H)-thione

This protocol utilizes phenyl isothiocyanate as the C-N source.

Materials:

-

N-Aminopyrrolidine hydrochloride (1.0 equiv.)

-

Triethylamine (Et₃N) (2.2 equiv.)

-

Phenyl isothiocyanate (1.0 equiv.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Magnetic stirrer and heating mantle

-

Round-bottom flask

Procedure:

-

Setup: In a 50 mL round-bottom flask, suspend N-aminopyrrolidine hydrochloride (1.23 g, 10 mmol) in 20 mL of anhydrous DMF.

-

Base Addition: Add triethylamine (3.06 mL, 22 mmol) to the suspension. Stir for 20 minutes at room temperature to ensure complete neutralization.

-

Reagent Addition: Add phenyl isothiocyanate (1.2 mL, 10 mmol) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Reaction: Stir the mixture at room temperature for 1 hour to form the thiosemicarbazide intermediate.

-

Cyclization: Heat the reaction mixture to 100-110°C and maintain for 8-12 hours. The cyclization step involves the elimination of water.

-

Monitoring: Follow the reaction progress by TLC, observing the disappearance of the intermediate and the appearance of the product spot.

-

Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove DMF and triethylamine hydrochloride.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure triazole product as a crystalline solid.

Synthesis of 1-Pyrrolidinyl-Pyridazines

Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms.[17] This core is present in pharmaceuticals with diverse activities, including antihypertensive and anticancer properties.[18] The synthesis of the pyridazine ring is most commonly achieved by the condensation of a hydrazine with a 1,4-dicarbonyl compound or its synthetic equivalent.[17][19][20]

Reaction Mechanism

Similar to pyrazole synthesis, this reaction is a double condensation. N-aminopyrrolidine reacts with a 1,4-dicarbonyl compound (or a γ-ketoacid) to form a dihydropyridazine intermediate.[21] This intermediate can then be oxidized to the aromatic pyridazine. Often, if an unsaturated 1,4-dicarbonyl is used, the aromatic product is formed directly after cyclization and dehydration.

Detailed Experimental Protocol: Synthesis of 1-(3,6-diphenylpyridazin-1-ium-1-yl)pyrrolidine

This protocol uses 1,4-diphenyl-1,4-butanedione as the 1,4-dicarbonyl component.

Materials:

-

N-Aminopyrrolidine hydrochloride (1.0 equiv.)

-

1,4-Diphenyl-1,4-butanedione (1.0 equiv.)

-

Glacial Acetic Acid

-

Magnetic stirrer, reflux condenser, and heating mantle

-

Round-bottom flask

Procedure:

-

Setup: In a 50 mL round-bottom flask, combine N-aminopyrrolidine hydrochloride (0.62 g, 5 mmol) and 1,4-diphenyl-1,4-butanedione (1.19 g, 5 mmol).

-

Solvent/Catalyst: Add 20 mL of glacial acetic acid. The acid serves as both the solvent and the catalyst for the condensation reaction.

-

Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 6-8 hours. The solution should darken in color.

-

Monitoring: Monitor the reaction by TLC until the starting materials are no longer visible.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the acidic solution over 100 g of crushed ice in a beaker.

-

Neutralization & Precipitation: Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8). A solid precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration and wash the filter cake extensively with cold water.

-

Purification: Dry the crude solid in a vacuum oven. Recrystallize the product from ethanol to afford the pure 1-(3,6-diphenylpyridazin-1-ium-1-yl)pyrrolidine derivative.

Conclusion

N-Aminopyrrolidine hydrochloride is a powerful and economical precursor for accessing diverse and medicinally relevant heterocyclic cores. Its hydrazine-like reactivity allows for straightforward participation in classical condensation reactions to form pyrazoles, triazoles, and pyridazines. The protocols outlined in this guide are robust and can be adapted to a wide range of substrates, enabling research and drug development professionals to rapidly generate libraries of novel compounds built around the privileged pyrrolidine scaffold. By understanding the underlying mechanisms and following these detailed procedures, scientists can effectively harness the synthetic potential of this versatile building block.

References

- Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017). International Journal of Pharmaceutical Sciences and Research.

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). The Journal of Organic Chemistry.

-

Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. Available at: [Link]

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC. Available at: [Link]

-

Synthesis of pyrazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

- Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025). Arabian Journal of Chemistry.

- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). ResearchGate.

-

Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Available at: [Link]

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Molecular Biosciences.

- Reactions of Amines. (n.d.). University of Minnesota.

-

Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical and Pharmacology Journal. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Available at: [Link]

-

Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

- A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. (n.d.). ScienceDirect.

-

Synthesis of pyrrolidines. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. (2024). IntechOpen. Available at: [Link]

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (n.d.). PMC. Available at: [Link]

-

Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Available at: [Link]

-

Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (n.d.). PMC. Available at: [Link]

-

Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. (n.d.). PMC. Available at: [Link]

-

3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine. (2008). The Journal of Organic Chemistry. Available at: [Link]

-

Preparation of N-Sulfinyl Aldimines using Pyrrolidine as Catalyst via Iminium Ion Activation. (2017). Organic Syntheses. Available at: [Link]

-

N-Aminopyrrolidine. (n.d.). NIST WebBook. Available at: [Link]

Sources

- 1. A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 3. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Aminopyrrolidine [webbook.nist.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazole synthesis [organic-chemistry.org]

- 15. microbiologyjournal.org [microbiologyjournal.org]

- 16. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 17. sphinxsai.com [sphinxsai.com]

- 18. jocpr.com [jocpr.com]

- 19. Pyridazine synthesis [organic-chemistry.org]

- 20. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 21. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Pyrrolidin-1-ium-1-amine;chloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Advanced Process Troubleshooting Guide for the synthesis of pyrrolidin-1-ium-1-amine;chloride (commonly referred to as 1-aminopyrrolidine hydrochloride). As a Senior Application Scientist, I have designed this self-validating framework to help you transition from erratic lab-scale yields to robust, reproducible process chemistry. This guide bridges the gap between theoretical mechanisms and practical benchtop execution.

The Core Science: Mechanistic Causality Behind Yield Loss

To fix a failing reaction, you must understand the competing kinetic and thermodynamic forces at play. The synthesis of pyrrolidin-1-ium-1-amine;chloride generally follows one of two primary pathways, each with its own specific traps.

Pathway A: Electrophilic Amination via Hydroxylamine-O-sulfonic acid (HOSA)

-

The Causality: This route relies on the nucleophilic attack of pyrrolidine onto the electrophilic nitrogen of HOSA. The critical failure point is pH control. HOSA hydrolysis generates sulfuric acid, which rapidly drops the pH of the system. If the pH falls below 9.0, pyrrolidine protonates into the non-nucleophilic pyrrolidinium ion, stalling the reaction. Conversely, if the pH exceeds 11.5, HOSA rapidly decomposes into hydroxylamine and sulfate before amination can occur [2].

Pathway B: Hydrazine-Diol Cyclization (Autoclave Route)

-

The Causality: This industrial route reacts 1,4-butanediol with hydrazine monohydrochloride under acidic conditions. The primary kinetic trap here is over-alkylation. Once 1-aminopyrrolidine forms, its primary amine tail remains highly nucleophilic and can react with another equivalent of 1,4-butanediol. This leads to the formation of tetrahydropyridazine and hexahydropyridazine byproducts. Yield optimization requires strict stoichiometric control (excess hydrazine) to kinetically outcompete this secondary ring-expansion reaction [1].

Diagnostic Workflow

Use the following decision matrix to isolate the root cause of your specific yield bottleneck.

Diagnostic workflow to resolve root causes of low yield in 1-aminopyrrolidine HCl synthesis.

Troubleshooting FAQs

Q1: My HOSA amination yield is stuck at 30-40%. How can I push this past 70%? A1: The root cause is likely uncontrolled pH drift. Many researchers add HOSA all at once, causing a massive spike in acidity which protonates the pyrrolidine starting material.

-

Resolution: Implement a continuous pH-stat system or a highly buffered biphasic system. Maintain the pH strictly between 10.0 and 10.5 using 2M NaOH. Add HOSA dropwise at 5 °C. The reaction is self-validating: as long as base is being consumed by the auto-titrator, HOSA is reacting. Once base consumption stops, the reaction is complete [4].

Q2: I'm using the 1,4-butanediol and hydrazine route in an autoclave, but GC shows 15% tetrahydropyridazine. How do I suppress this? A2: Tetrahydropyridazine is a classic over-alkylation byproduct caused by insufficient hydrazine or excessive heat.

-

Resolution: You must manipulate the kinetics. Increase your hydrazine monohydrochloride to 1,4-butanediol molar ratio to at least 2.2:1. Furthermore, strictly cap your autoclave temperature at 120 °C. Temperatures approaching 140 °C thermodynamically favor diazene-hydrazone rearrangement, which drives further ring expansion and destroys your yield [1].

Q3: I have successfully synthesized the free base, but I lose massive amounts of product during the hydrochloride salt isolation. Why? A3: Pyrrolidin-1-ium-1-amine;chloride is exceptionally hygroscopic and highly soluble in water. If you are quenching with aqueous HCl and attempting to evaporate the water, you will trap the product in a syrupy, un-crystallizable matrix.

-

Resolution: Isolate the free base first via fractional distillation (b.p. ~105 °C). Then, dissolve it in an anhydrous solvent (e.g., dry methanol or diethyl ether) and bubble anhydrous HCl gas, or add a standardized solution of HCl in dioxane. The chloride salt will immediately crash out as a pristine white solid, validating the isolation step [3].

Quantitative Route Comparison

Use the following data table to select the most appropriate synthetic route for your facility's capabilities.

| Parameter | Route A: HOSA Amination | Route B: 1,4-Butanediol Cyclization |

| Primary Reagents | Pyrrolidine, HOSA, NaOH | 1,4-Butanediol, Hydrazine HCl |

| Typical Yield | 65% - 75% | 70% - 82.3% |

| Major Byproducts | Unreacted pyrrolidine, inorganic sulfates | Tetrahydropyridazine, Hexahydropyridazine |

| Scalability | Ideal for Lab to Pilot Scale | Ideal for Industrial / Process Scale |

| Key Kinetic Trap | pH-dependent HOSA hydrolysis | Over-alkylation / Ring expansion |

Standardized Experimental Protocols

Protocol A: Optimized HOSA Amination (Lab Scale)

This protocol utilizes continuous pH monitoring to prevent electrophile degradation.

-

Preparation: Charge a jacketed reactor with pyrrolidine (1.0 eq) and water. Cool the system to 5 °C.

-

pH Adjustment: Add 2M NaOH until the solution reaches pH 10.5. (Self-Validation: Use a calibrated pH probe; the pH must remain stable before proceeding).

-

Electrophilic Addition: Dissolve HOSA (1.2 eq) in cold water. Add this solution dropwise over 2 hours. Concurrently, add 2M NaOH via an auto-titrator to maintain the pH strictly between 10.0 and 10.5.

-

Monitoring: Stir for an additional 1 hour at 10 °C. (Self-Validation: The reaction mixture will transition from clear to a white slurry as inorganic sulfate salts precipitate, visually confirming the consumption of HOSA).

-

Extraction & Salt Formation: Extract the free base into diethyl ether (3x). Dry the organic layer over anhydrous Na₂SO₄. Filter, and slowly add 1.0 eq of anhydrous HCl in dioxane under vigorous stirring to precipitate the pyrrolidin-1-ium-1-amine;chloride salt. Filter and dry under vacuum.

Protocol B: 1,4-Butanediol Cyclization (Process Scale)

This protocol utilizes stoichiometric excess to kinetically trap the desired product.

-

Reactor Charging: Charge a glass-lined autoclave with hydrazine monohydrochloride (2.2 eq), concentrated hydrochloric acid (1.0 eq), 1,4-butanediol (1.0 eq), and water.

-

Cyclization: Seal the autoclave and heat with continuous stirring to exactly 120 °C. Maintain this temperature for 5 hours. (Causality: Exceeding 120 °C will trigger diazene-hydrazone rearrangement).

-

Concentration: Cool the reactor to room temperature. Concentrate the reaction solution under reduced pressure to remove water.

-

Byproduct Cleansing: Wash the resulting crude mixture with cold methanol. (Self-Validation: White crystals of unreacted hydrazine monohydrochloride will separate out. Filter these off to confirm successful removal of the excess reagent).

-

Neutralization & Distillation: Neutralize the methanolic mother liquor with sodium hydroxide. Fractionally distill the mixture to isolate the pure 1-aminopyrrolidine free base, which can then be converted to the chloride salt using anhydrous HCl [1][3].

References

- A process for producing alicyclic hydrazine derivatives.

- Pyrrolidin-1-amine dihydrochloride | Comprehensive Technical Guide. BenchChem.

- Process for the preparation of 1-aminopyrrolidine.

- Preparation of N-amino compounds.

side reactions and byproducts in N-Aminopyrrolidine hydrochloride synthesis

Technical Support Center: N-Aminopyrrolidine Hydrochloride Synthesis & Troubleshooting

Welcome to the Process Chemistry Technical Support Center. Synthesizing N-Aminopyrrolidine (1-aminopyrrolidine) and its hydrochloride salt involves navigating highly reactive intermediates. Whether utilizing the classical hydrazine alkylation route or the electrophilic amination of pyrrolidine, controlling chemoselectivity is paramount. This guide provides mechanistic troubleshooting, validated protocols, and structural insights to eliminate side reactions and maximize your yield.

Process Overview & Failure Modes

Fig 1: N-Aminopyrrolidine synthesis pathways and major byproduct formation mechanisms.

Frequently Asked Questions & Troubleshooting Guides

Q1: We are synthesizing 1-aminopyrrolidine via the reaction of 1,4-butanediol and hydrazine monohydrochloride. Why is our GC analysis showing significant contamination with tetrahydropyridazine and hexahydropyridazine? Mechanistic Causality: The cyclization of 1,4-butanediol with hydrazine monohydrochloride at elevated temperatures (120–140°C) successfully yields 1-aminopyrrolidine[1]. However, 1-aminopyrrolidine is highly susceptible to oxidation. In the presence of adventitious oxidants or excessive thermal stress, the exocyclic amine is oxidized, triggering a diazene-hydrazone rearrangement. This ring-expansion converts the 5-membered pyrrolidine ring into a 6-membered tetrahydropyridazine ring[2]. Subsequent hydrogenation or disproportionation in the reaction matrix yields hexahydropyridazine[1]. Self-Validating Solution: Implement strict inert gas (Argon/N2) sparging of all aqueous solvents prior to the reaction. Monitor the mother liquor via GC; if the tetrahydropyridazine peak exceeds 2.0% relative area, your system is experiencing oxidative stress, indicating a failure in the inert atmosphere or the presence of trace metal oxidants in the reactor.

Q2: During the electrophilic amination of pyrrolidine using Hydroxylamine-O-sulfonic acid (HOSA), we observe unexpected gas evolution and the appearance of cyclobutane and linear alkenes in the NMR spectrum. What is happening? Mechanistic Causality: HOSA is a powerful electrophilic aminating agent used to directly install the N-NH2 bond[3]. However, if the stoichiometry is not strictly controlled, the newly formed 1-aminopyrrolidine reacts with excess HOSA to form a highly reactive 1,1-diazene (isodiazene) intermediate[4]. This intermediate is unstable and undergoes rapid nitrogen extrusion (N2 gas evolution). The resulting 1,4-biradical rapidly collapses to form cyclobutane or undergoes β-fragmentation to yield linear alkenes[5]. This phenomenon is a form of skeletal editing via nitrogen deletion[4]. Self-Validating Solution: Strictly control the addition rate of HOSA and maintain the temperature below 5°C. The reaction is self-validating through visual observation: any bubbling (N2 evolution) during HOSA addition is a direct macroscopic indicator of over-amination and impending skeletal fragmentation.

Q3: When using 1,4-dichlorobutane and hydrazine hydrate, our yields are low (<40%) and we are generating a thick, intractable polymeric tar. How do we prevent over-alkylation? Mechanistic Causality: Hydrazine is a strong, bidentate nucleophile. If 1,4-dichlorobutane is present in excess or added all at once, a single hydrazine molecule can react with multiple alkyl chains rather than undergoing intramolecular cyclization. This leads to intermolecular cross-linking and the formation of poly-alkylated hydrazine tars. Furthermore, the generation of HCl during alkylation protonates the unreacted hydrazine, reducing its nucleophilicity and stalling the reaction[6]. Self-Validating Solution: Use the Sequential Addition Protocol (detailed below). By adding the dihalobutane in discrete portions and neutralizing the generated acid with KOH between additions, you maintain the free-base form of hydrazine while keeping the instantaneous concentration of the electrophile low[6]. The system validates itself via pH: a drop in pH confirms successful alkylation, and the return to basic pH upon KOH addition signals readiness for the next electrophile portion.

Validated Experimental Protocols

Protocol 1: Controlled Synthesis of 1-Aminopyrrolidine via Sequential Alkylation Objective: Maximize intramolecular cyclization and suppress polymeric byproducts[6].

-

Initialization: Charge a 3-neck round-bottom flask with hydrazine hydrate (1.1 to 1.2 molar equivalents relative to total dihalobutane) and isopropanol as the solvent.

-

Heating: Heat the mixture to 60–80°C under continuous mechanical stirring.

-

First Addition: Add exactly 33% of the total required 1,4-dichlorobutane dropwise over 15 minutes.

-

First Neutralization: Monitor the pH. Once the pH drops (indicating HCl liberation), add a stoichiometric equivalent of KOH (relative to the added dichlorobutane) to neutralize the acid and restore the hydrazine free-base.

-

Subsequent Additions: Repeat the addition and neutralization steps for the remaining two 33% portions of 1,4-dichlorobutane.

-

Maturation: After the final KOH addition, heat the mixture for an additional 20 minutes.

-

Isolation: Cool to room temperature, filter off the precipitated potassium chloride salt, and isolate the free 1-aminopyrrolidine via fractional distillation.

Protocol 2: Anhydrous Hydrochloride Salt Formation Objective: Convert 1-aminopyrrolidine free base to a stable, non-hygroscopic hydrochloride salt.

-

Dissolution: Dissolve the freshly distilled 1-aminopyrrolidine in anhydrous diethyl ether or MTBE under an inert atmosphere.

-

Acidification: Slowly bubble anhydrous HCl gas (or add a titrated solution of HCl in dioxane) into the mixture at 0°C. Warning: Do not use aqueous concentrated HCl, as the resulting salt is highly hygroscopic and will form an unusable syrup.

-

Crystallization: Stir for 1 hour at 0°C. The 1-aminopyrrolidine hydrochloride will precipitate as a white crystalline solid.

-

Filtration: Filter under a blanket of nitrogen, wash with cold anhydrous ether, and dry in a vacuum desiccator.

Quantitative Data: Byproduct Origins and Mitigation

| Byproduct / Impurity | Associated Synthesis Route | Mechanistic Origin | Mitigation Strategy |

| Tetrahydropyridazine | 1,4-Butanediol / Hydrazine | Oxidation of 1-aminopyrrolidine followed by diazene-hydrazone rearrangement[2]. | Strict inert atmosphere; sparge solvents with Argon; avoid thermal spikes >140°C. |

| Hexahydropyridazine | 1,4-Butanediol / Hydrazine | Hydrogenation/disproportionation of tetrahydropyridazine[1]. | Same as above; monitor mother liquor via GC (threshold <2%). |

| Cyclobutane & Alkenes | Electrophilic Amination (HOSA) | Over-amination forming 1,1-diazene, followed by N2 extrusion and 1,4-biradical collapse/β-fragmentation[5]. | Maintain temp at 0-5°C; avoid excess HOSA; halt addition if N2 gas evolution is observed. |

| Polymeric Amines (Tar) | 1,4-Dihalobutane / Hydrazine | Intermolecular cross-linking due to high local concentration of electrophile[6]. | Sequential addition of dihalobutane; intermediate KOH neutralization. |

| Tetrazenes | Electrophilic Amination (HOSA) | Dimerization of reactive nitrogen intermediates during HOSA amination[3]. | Maintain strict pH control (>9) and high dilution of the aminating agent. |

References

- A process for producing alicyclic hydrazine derivatives, tetra-hydropyridazine and hexahydropyridazine. Google Patents (EP0850930A2).

- A process for producing alicyclic hydrazine derivatives. Google Patents (EP0850930B1).

- Method of obtaining 1-aminopyrrolidine. Google Patents (SU1525151A1).

-

Synthesis of novel heterocyclic hydrazine derivatives and their conjugates. DSpace (Mihkel Ilisson Thesis). URL:[Link]

-

Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC (National Institutes of Health). URL:[Link]

-

Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. URL:[Link]

Sources

- 1. EP0850930A2 - A process for producing alicyclic hydrazine derivatives, tetra-hydropyridazine and hexahydropyridazine - Google Patents [patents.google.com]

- 2. EP0850930B1 - A process for producing alicyclic hydrazine derivatives. - Google Patents [patents.google.com]

- 3. dspace.ut.ee [dspace.ut.ee]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SU1525151A1 - Method of obtaining 1-aminopyrrolidine - Google Patents [patents.google.com]

Technical Support Center: Purification of 1-Aminopyrrolidinium Chloride

Welcome to the Technical Support Center for the isolation and purification of crude pyrrolidin-1-ium-1-amine chloride (1-aminopyrrolidine hydrochloride, CAS 16596-41-1)[1]. As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and synthetic chemists. This compound is a critical intermediate, frequently utilized in the synthesis of tetrahydropyridazine derivatives[2] and as a key building block in BOP-mediated couplings for positron emission tomography (PET) ligands targeting cerebral CB1 receptors[3].

Because the crude synthesis mixture typically contains unreacted hydrazine salts and 1,4-butanediol, standard purification requires a highly controlled fractional crystallization approach[2]. This guide provides field-proven methodologies, mechanistic rationales, and self-validating troubleshooting protocols to ensure you achieve >99% purity.

Module 1: Mechanistic Pathway & Process Workflow